(R)-Azepan-3-ol
Description
Significance of Nitrogen Heterocycles in Synthetic Organic Chemistry
Nitrogen heterocycles are ubiquitous in organic chemistry and hold immense significance across various industries. Their structural and functional diversity stems from the incorporated nitrogen atom(s), which can influence properties such as basicity, hydrogen bonding capacity, and coordination ability. This versatility makes them critical building blocks in the synthesis of complex molecules. For instance, a significant percentage of small-molecule drugs approved by the U.S. FDA incorporate nitrogen heterocycles, highlighting their importance in pharmaceutical design and development. msesupplies.comopenmedicinalchemistryjournal.comnih.gov Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, polymers, dyes, and catalysts. msesupplies.comopenmedicinalchemistryjournal.comfrontiersin.orgbohrium.com Their ability to act as ligands in transition-metal catalysis and organocatalysis further underscores their expanding role in modern synthetic methodologies. frontiersin.orgbohrium.com The ongoing demand for more efficient and general methods to synthesize diverse nitrogen heterocycles reflects their continued importance as versatile building blocks. frontiersin.org
The Role of Chiral Azepanes as Privileged Scaffolds in Advanced Synthesis
Privileged scaffolds are structural frameworks that recur frequently in biologically active compounds and ligand design. Chiral azepanes, as medium-sized nitrogen heterocycles, have emerged as such privileged structures. Their seven-membered ring structure, combined with defined stereochemistry, provides a unique three-dimensional arrangement that can engage in specific interactions with biological targets. This makes them attractive targets for synthesis and incorporation into more complex molecules with potential therapeutic applications. While the exploration of simple drug scaffolds continues to reveal new possibilities, including chiral bicyclic azepanes with promising neuropharmacology, the synthesis of medium-sized rings like azepanes often presents greater challenges compared to their five- or six-membered counterparts. nih.govnih.gov
Overview of Stereochemical Control in Medium-Sized Nitrogen Heterocycles
Controlling stereochemistry in medium-sized rings (7- to 9-membered) is inherently more challenging than in smaller rings due to increased conformational flexibility. rsc.org This flexibility can lead to a multitude of low-energy conformers, making it difficult to achieve high diastereoselectivity or enantioselectivity during synthesis. Despite these challenges, significant progress has been made in developing strategies for the stereoselective synthesis of medium-sized nitrogen heterocycles. These methods often involve carefully designed cyclization reactions, ring expansion strategies, or transformations of chiral precursors. acs.orgnih.govresearchgate.netmdpi.comntu.edu.sg The presence of additional stereocenters within the ring system, as is the case with (R)-Azepan-3-ol, further influences the conformational landscape and stereochemical properties, necessitating precise control during synthetic manipulations. rsc.org
This compound: A Key Chiral Azepane
This compound is a specific chiral azepane characterized by a seven-membered ring containing a nitrogen atom and a hydroxyl group at the C-3 position with (R) stereochemistry. Its defined chirality and functional handle (the hydroxyl group) make it a valuable building block in the synthesis of more complex chiral molecules, particularly those containing the azepane core.
While general methods for synthesizing azepanes exist, including ring expansion reactions and intramolecular cyclizations, the preparation of enantiomerically enriched azepan-3-ols like the (R)-isomer often requires specific chiral synthetic routes or the use of chiral starting materials. acs.orgnih.govresearchgate.netmdpi.comntu.edu.sg For example, some synthetic approaches to substituted azepanes involve ring expansion of bicyclic aziridinium (B1262131) ions, allowing for regio- and stereospecific access to the azepane core. nih.govntu.edu.sg
Information regarding the specific synthesis of this compound is available in the literature, often involving multi-step sequences designed to establish the correct stereochemistry at the C-3 position. nih.gov These methods may involve the use of chiral auxiliaries, enantioselective catalysis, or transformations of readily available chiral precursors.
As a chiral building block, this compound can be utilized in various synthetic transformations to construct complex molecules with defined stereochemistry. The hydroxyl group can be functionalized (e.g., oxidation, esterification, etherification), and the nitrogen atom can undergo alkylation or acylation, allowing for the introduction of diverse substituents. These reactions, when performed with appropriate stereochemical control, enable the synthesis of a wide range of chiral azepane derivatives with potential applications in various fields.
While detailed research findings specifically focused on the applications of this compound in advanced synthesis are dispersed within the chemical literature depending on the target molecule, its utility lies in providing a pre-defined chiral azepane core that can be elaborated upon. The synthesis and application of chiral azepanes, including specific isomers like this compound, remain an active area of research in organic chemistry, driven by the need for new and efficient routes to complex chiral molecules.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-azepan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIMYOUDBYVEIN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of R Azepan 3 Ol Scaffolds
Functionalization at the Nitrogen Atom of Azepan-3-ol (B3057093)
The secondary amine in the azepane ring is a key site for functionalization due to its nucleophilic character. Common reactions at this position include alkylation and acylation, which allow for the introduction of a wide variety of substituents, altering the steric and electronic properties of the molecule.
N-alkylation of the azepane nitrogen typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The secondary amine acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. acsgcipr.org These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent is critical, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being common.
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net These reactions are generally rapid and efficient, often performed in the presence of a base like pyridine or triethylamine, which serves as a catalyst and scavenges the acid byproduct. crunchchemistry.co.uk Acylation results in the formation of a more stable, neutral amide linkage.
| Reaction Type | Reagent | Conditions | Product |
| N-Alkylation | Benzyl bromide | K₂CO₃, Acetonitrile, 60°C | (R)-1-Benzylazepan-3-ol |
| N-Alkylation | Methyl iodide | Triethylamine, THF, rt | (R)-1-Methylazepan-3-ol |
| N-Acylation | Acetyl chloride | Pyridine, DCM, 0°C to rt | (R)-1-Acetylazepan-3-ol |
| N-Acylation | Benzoyl chloride | Triethylamine, DCM, 0°C | (R)-1-Benzoylazepan-3-ol |
Table 1: Representative N-Alkylation and N-Acylation Reactions of (R)-Azepan-3-ol.
Further alkylation of the tertiary amine resulting from an initial N-alkylation reaction, or exhaustive alkylation of the parent secondary amine, leads to the formation of quaternary ammonium salts, known as azepanium salts. This transformation typically requires a more reactive alkylating agent or harsher reaction conditions, such as using an excess of a primary alkyl halide like methyl iodide. The resulting azepanium salt is a charged species with significantly different physical properties, including increased water solubility, compared to its neutral amine precursor.
| Starting Material | Reagent | Solvent | Product |
| (R)-1-Methylazepan-3-ol | Methyl iodide (excess) | Acetonitrile | (R)-3-Hydroxy-1,1-dimethylazepanium iodide |
Table 2: Example of Azepanium Salt Formation.
Modifications of the Hydroxyl Group in this compound
The secondary hydroxyl group at the C3 position is another key handle for derivatization, enabling oxidation, esterification, and etherification reactions. These transformations allow for fine-tuning the molecule's polarity, hydrogen bonding capability, and steric profile. For many of these reactions, prior protection of the nitrogen atom (e.g., as a carbamate) is necessary to prevent competing reactions.
The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, (R)-azepan-3-one. This transformation is a critical step in the synthesis of various azepane-based compounds. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice for its mildness and selectivity. nih.gov The reaction is typically performed in an anhydrous chlorinated solvent, such as dichloromethane (DCM), often with a buffer like powdered molecular sieves to prevent side reactions. The resulting azepanone is a valuable intermediate for further modifications, such as reductive amination or aldol-type reactions.
| Starting Material (N-Protected) | Reagent | Conditions | Product |
| (R)-tert-Butyl 3-hydroxyazepane-1-carboxylate | Pyridinium chlorochromate (PCC) | Molecular sieves, DCM, rt | (R)-tert-Butyl 3-oxoazepane-1-carboxylate |
Table 3: Selective Oxidation of N-Protected this compound.
Esterification of the hydroxyl group can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com However, for substrates with a free amine, this method requires N-protection to avoid salt formation. A more common approach is the acylation of the alcohol using a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org
Etherification is most commonly accomplished via the Williamson ether synthesis. wikipedia.org This method involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.com This alkoxide then displaces a halide from a primary alkyl halide in an S_N2 reaction to form the ether linkage. masterorganicchemistry.com Similar to esterification, protection of the azepane nitrogen is generally required to prevent it from interfering with the base or acting as a competing nucleophile.
| Reaction Type | Starting Material (N-Protected) | Reagent(s) | Conditions | Product |
| Esterification | (R)-1-Boc-azepan-3-ol | Acetic anhydride, DMAP | Pyridine, DCM, rt | (R)-1-(tert-Butoxycarbonyl)azepan-3-yl acetate |
| Etherification | (R)-1-Boc-azepan-3-ol | 1. Sodium hydride (NaH)2. Benzyl bromide | THF, 0°C to rt | (R)-tert-Butyl 3-(benzyloxy)azepane-1-carboxylate |
Table 4: Representative Esterification and Etherification of N-Protected this compound.
Stereoselective Transformations of Azepane Ring Systems
The pre-existing stereocenter at the C3 position of this compound can be exploited to influence the stereochemical outcome of reactions at other positions on the azepane ring, a process known as diastereoselection. wikipedia.org A key example of this is the stereoselective reduction of the corresponding ketone, N-protected (R)-azepan-3-one.
The reduction of the carbonyl group creates a new stereocenter at C3. Depending on the facial selectivity of the hydride attack, the reaction can yield either the syn or the anti diastereomer relative to other substituents on the ring. The stereochemical outcome is dictated by the steric hindrance around the carbonyl group, which is influenced by the conformation of the seven-membered ring and the nature of the nitrogen protecting group. Bulky reducing agents will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of one diastereomer in excess. For instance, the reduction of an N-protected azepan-3-one can be controlled to favor the formation of the corresponding cis or trans alcohol, demonstrating the utility of the existing chiral information within the molecule to guide subsequent transformations.
| Starting Material | Reagent | Potential Outcome | Diastereomeric Relationship |
| N-Boc-(R)-azepan-3-one | Sodium borohydride (NaBH₄) | Diastereoselective reduction to form one alcohol isomer preferentially | The product alcohol will be a diastereomer of N-Boc-(S)-azepan-3-ol |
| N-Boc-(R)-azepan-3-one | L-Selectride® | Potentially altered diastereoselectivity due to the bulky nature of the reducing agent | The product alcohol will be a diastereomer of N-Boc-(S)-azepan-3-ol |
Table 5: Conceptual Stereoselective Reduction of an Azepanone Derivative.
Reduction of Ketone Moieties to Azepanol Derivatives
The introduction of an additional hydroxyl group onto the azepane ring through the reduction of a ketone moiety can significantly impact the molecule's polarity, hydrogen bonding capacity, and biological activity. The stereochemical outcome of this reduction is crucial, as it leads to the formation of diastereomeric diols with distinct pharmacological profiles.
The diastereoselective reduction of β-hydroxyketones is a well-established strategy for the synthesis of 1,3-diols. While specific examples starting directly from a ketone-bearing this compound are not extensively documented in publicly available literature, the principles of substrate-controlled and reagent-controlled reductions can be applied to predict and achieve the desired stereoisomer.
For instance, the reduction of a hypothetical (R)-3-hydroxy-azepan-5-one could be directed by the existing hydroxyl group. Chelation-controlled reductions, employing reagents like zinc borohydride or those involving boron chelates, can favor the formation of the syn-diol. In this scenario, the reducing agent coordinates to both the existing hydroxyl group and the ketone carbonyl, leading to a cyclic transition state that directs the hydride delivery from a specific face. Conversely, non-chelating conditions, often utilizing bulky reducing agents, would likely favor the formation of the anti-diol due to steric hindrance, following the Felkin-Anh model.
A study on the albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones with sodium borohydride demonstrated that the presence of a protein can induce high diastereoselectivity, favoring the formation of anti-1,3-diols. rsc.org This approach highlights the potential of biocatalysis or biomimetic catalysis in controlling the stereochemical outcome of reductions on complex scaffolds like functionalized azepanes.
Detailed research into the reduction of analogous cyclic β-hydroxyketones provides valuable insights. For example, the reduction of various β-hydroxyketones has been shown to proceed with high diastereoselectivity to furnish 1,3-diols. rsc.orgyoutube.com The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome.
Table 1: Hypothetical Diastereoselective Reduction of (R)-3-hydroxy-azepan-5-one
| Entry | Reducing Agent | Proposed Major Diastereomer | Rationale |
| 1 | Zn(BH₄)₂ | syn-Azepane-3,5-diol | Chelation control |
| 2 | L-Selectride® | anti-Azepane-3,5-diol | Steric approach control (Felkin-Anh) |
| 3 | NaBH₄ / Bovine Serum Albumin | anti-Azepane-3,5-diol | Protein-directed stereoselection rsc.org |
Further Cyclization of Functionalized Azepanes
The functional groups on the this compound scaffold, including the secondary amine and the hydroxyl group, provide handles for the construction of bicyclic systems through intramolecular cyclization reactions. These bicyclic azepanes are of significant interest in drug discovery due to their rigidified conformations, which can lead to higher binding affinities and selectivities for biological targets.
The synthesis of chiral bicyclic azepanes has been explored through various synthetic strategies, often involving ring expansion or cyclization of appropriately functionalized precursors. acs.orgunibe.ch While direct examples starting from this compound are not readily found in the surveyed literature, the principles of intramolecular reactions can be applied to derivatives of this scaffold.
For example, functionalization of the nitrogen atom of this compound with a side chain containing an electrophilic center could enable an intramolecular cyclization. Similarly, converting the hydroxyl group into a leaving group or an alternative nucleophile could facilitate ring closure.
A relevant study describes the synthesis of unprecedented cis- and trans-fused azepanes, highlighting the formation of bicyclic structures from monocyclic precursors. acs.org Although the starting materials in this work were not this compound, the cyclization strategies employed are instructive. For instance, intramolecular reductive amination or palladium-catalyzed intramolecular C-N bond formation are powerful methods for constructing such bicyclic systems.
The stereochemistry of the starting chiral azepane precursor plays a crucial role in directing the stereochemical outcome of the cyclization, leading to specific diastereomers of the bicyclic product. The inherent chirality of this compound would be expected to influence the facial selectivity of the intramolecular reaction.
Table 2: Potential Intramolecular Cyclization Strategies for this compound Derivatives
| Starting Material Derivative | Reaction Type | Potential Bicyclic Product |
| N-Alkyl halide derivative of this compound | Intramolecular N-alkylation | Fused or bridged bicyclic azepane |
| (R)-3-Amino-azepane derivative with a pendant aldehyde | Intramolecular reductive amination | Fused bicyclic diamine |
| This compound derivative with a pendant carboxylic acid | Intramolecular amidation | Bicyclic lactam |
The synthesis of heavily hydroxylated azepane iminosugars has been reported, involving intramolecular cyclization steps to form the seven-membered ring. nih.gov In some cases, unexpected intramolecular reactions can lead to the formation of bicyclic N,O-acetals, demonstrating the propensity of functionalized azepanes to undergo cyclization. nih.gov
Applications of R Azepan 3 Ol As a Chiral Building Block
Asymmetric Synthesis of Complex Molecules
The inherent chirality of (R)-Azepan-3-ol makes it an excellent starting material for the synthesis of enantiomerically pure compounds. The stereocenter at the 3-position of the azepane ring can effectively direct the stereochemical outcome of subsequent reactions, enabling the construction of molecules with multiple, well-defined stereocenters.
The formation of chiral imines from chiral amines or amino alcohols is a well-established strategy in asymmetric synthesis. These imines can act as chiral auxiliaries, directing the facial selectivity of nucleophilic additions to the imine carbon. While direct examples detailing the use of this compound for this purpose are not extensively documented in readily available literature, the principle of using chiral amino alcohols to form diastereoselective imines is a fundamental concept in organic synthesis. The reaction of this compound with an aldehyde or ketone would generate a chiral imine. The stereocenter at the 3-position, along with the azepane ring conformation, would create a chiral environment, influencing the trajectory of incoming nucleophiles to favor the formation of one diastereomer over the other. This diastereoselectivity is crucial for establishing new stereocenters with a predictable configuration rsc.orgrsc.org.
The transfer of chirality from a starting material to a product is a cornerstone of asymmetric synthesis rsc.org. This compound serves as a valuable chiron, a chiral building block derived from a natural source or synthesized in enantiomerically pure form, for the construction of complex scaffolds bearing multiple stereocenters nih.gov. The synthesis of such molecules often involves a series of stereocontrolled reactions where the initial stereocenter of this compound dictates the stereochemistry of newly formed centers. This can be achieved through various strategies, including substrate-controlled diastereoselective reactions where the existing stereocenter directs the approach of reagents. While specific examples detailing the multi-step synthesis of complex scaffolds originating from this compound are not prevalent in the surveyed literature, the overarching strategy of utilizing chiral pool molecules to build stereochemically rich structures is a widely employed and successful approach in the synthesis of natural products and pharmaceuticals nih.gov.
Precursor in the Synthesis of Biologically Active Azepane Derivatives
The azepane ring is a privileged scaffold found in numerous biologically active natural products and synthetic drugs researchgate.net. This compound, with its defined stereochemistry, is an attractive precursor for the synthesis of enantiomerically pure azepane-containing therapeutic agents.
A prominent example of a biologically active natural product containing a substituted azepane ring is (-)-Balanol . This fungal metabolite is a potent inhibitor of protein kinase C (PKC) researchgate.net. The total synthesis of Balanol and its analogues has been a significant focus of research, with various strategies developed to construct the key hexahydroazepine core semanticscholar.org. While many synthetic routes to Balanol have been explored, those starting from chiral precursors are of particular interest to ensure the correct absolute stereochemistry of the final product. The structural similarity of the azepane core in Balanol to this compound suggests its potential as a valuable starting material for the synthesis of this important molecule and its derivatives.
Another significant azepane-containing natural product is Galanthamine , a reversible acetylcholinesterase inhibitor used in the management of Alzheimer's disease wikipedia.orgddg-pharmfac.net. The total synthesis of Galanthamine has been achieved through various routes, often involving the stereocontrolled construction of the tetracyclic core that includes the azepane ring wikipedia.orgrsc.orgchim.itnih.gov. The development of enantioselective syntheses of Galantamine is crucial, as the biological activity resides in the (-)-enantiomer. Chiral precursors play a pivotal role in these syntheses to establish the correct stereocenters wikipedia.orgnih.gov. Although published syntheses of Galantamine may not explicitly start from this compound, the methodologies employed for the asymmetric synthesis of the azepane ring highlight the importance of chiral building blocks with similar structural features.
The synthesis of various other biologically active azepane derivatives, including those with potential applications as enzyme inhibitors, often relies on the use of chiral precursors to achieve the desired enantiomeric purity and biological efficacy nih.govnih.govrsc.org. The availability of enantiomerically pure starting materials like this compound, which can be obtained through methods such as enzymatic resolution, is therefore highly valuable in medicinal chemistry and drug discovery researchgate.netnih.govresearchgate.netmdpi.commdpi.com.
The following table summarizes key biologically active azepane derivatives and the relevance of chiral azepane precursors in their synthesis.
| Biologically Active Molecule | Therapeutic Target/Application | Relevance of Chiral Azepane Precursor |
| (-)-Balanol | Protein Kinase C (PKC) Inhibitor | The synthesis of the chiral hexahydroazepine core is a critical step. |
| (-)-Galanthamine | Acetylcholinesterase Inhibitor (Alzheimer's Disease) | Enantioselective synthesis is essential for biological activity, requiring chiral control in the formation of the azepane ring. |
| Various Enzyme Inhibitors | Diverse therapeutic targets | Enantiomeric purity is often crucial for selective and potent enzyme inhibition. |
Integration into Macrocyclic and Polycyclic Architectures
The incorporation of rigid, chiral scaffolds into macrocyclic and polycyclic structures is a strategy used to control conformation and enhance biological activity. While specific examples of the direct integration of this compound into such complex architectures are not widely reported in the reviewed literature, the principles of macrocyclization and the synthesis of polycyclic alkaloids provide a framework for its potential application nih.govresearchgate.netnih.govnih.govuni-kiel.denih.govbeilstein-journals.orgresearchgate.net.
Macrocyclic compounds, particularly those of peptide or peptidomimetic nature, often exhibit improved pharmacological properties compared to their linear counterparts researchgate.net. The inclusion of a constrained cyclic unit like the azepane ring from this compound could serve to pre-organize the macrocyclic backbone, potentially leading to higher binding affinity and selectivity for a biological target.
Medicinal Chemistry and Pharmacological Relevance of Azepane Containing Scaffolds
Design and Synthesis of Azepane-Based Drug Candidates
The design of azepane-based drug candidates often leverages the unique conformational properties of the seven-membered ring to optimize binding to target proteins. lifechemicals.com The synthesis of these complex molecules is a continuous challenge for organic chemists, with various strategies being employed to construct and functionalize the azepane core. researchgate.net These methods include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.net
A notable strategy in the design of novel therapeutics is the principle of rigidification, where flexible molecules are constrained to improve their binding affinity and selectivity. This has been applied to the design of dibenzo[b,f]azepines as potential anticancer agents. The synthesis of these rigid analogues is guided by the pharmacophoric features of known drugs.
The development of new synthetic methodologies is crucial for expanding the chemical space of azepane-containing molecules. For instance, a photochemical dearomative ring expansion of nitroarenes has been developed to prepare complex azepanes from simple starting materials. This two-step process, mediated by blue light at room temperature, transforms a six-membered benzene ring into a seven-membered azepane system, offering a novel route to this important scaffold. researchgate.netnih.gov
Role of the Azepane Moiety in Bioactive Molecules
The azepane moiety plays a pivotal role in the biological activity of a diverse range of molecules. Its ability to adopt various low-energy conformations allows for optimal positioning of functional groups for interaction with biological targets. This conformational flexibility is often a key factor in determining the bioactivity of azepane-containing compounds. lifechemicals.com
Azepanyl Amino Alcohol Carbazoles as Antiplasmodial Agents
A series of azepanyl amino alcohol carbazoles has been identified as potent antiplasmodial agents, showing promise in the fight against malaria. nih.gov These compounds exhibit low nanomolar activity against both chloroquine-sensitive and multi-drug resistant strains of Plasmodium falciparum. nih.govacs.org The synthesis of these molecules typically involves the reaction of a carbazole intermediate with an appropriate azepanyl amino alcohol side chain. manchester.ac.uk
The mechanism of action for some aminoalcohol-carbazoles is believed to involve the inhibition of the molecular chaperone Hsp90 in P. falciparum (PfHsp90). rsc.org By binding to a specific pocket in PfHsp90, these compounds are more likely to inhibit parasite growth. rsc.org Other carbazole aminoalcohols have been shown to inhibit β-hematin formation, a crucial process for the parasite's detoxification of heme, suggesting a multi-targeted approach for this class of compounds. acs.org
Table 1: Antiplasmodial Activity of an Azepanyl Amino Alcohol Carbazole
| Compound | P. falciparum Strain | EC50 (nM) |
| (-)-1 | Resistant Mutant | Low nanomolar |
This table is based on data presented for a representative compound from a novel azepanyl amino alcohol carbazole series. nih.gov
Azepane Derivatives in Antibiotic Development
The azepane scaffold has been investigated as a key component in the development of novel antibiotics. One approach involves the rational design of azepane-glycosides that target the bacterial ribosome. nih.gov These molecules are designed to mimic natural aminoglycoside antibiotics by replacing the 2-deoxystreptamine (2-DOS) scaffold with an azepane ring. nih.govnih.gov Azepane-glycosides have demonstrated the ability to bind to the ribosomal target and inhibit translation, leading to the inhibition of bacterial growth, including strains of Staphylococcus aureus that are resistant to other aminoglycosides. nih.gov
In other studies, various azepine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain pyridobenzazepine derivatives have shown better antibacterial and antifungal activity than their corresponding dipyridoazepine analogues. shd.org.rs One particular derivative displayed a broad spectrum of antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 39–78 µg/mL. shd.org.rs
Table 2: Antibacterial Activity of a Pyridobenzazepine Derivative
| Bacterial Strain | MIC (µg/mL) |
| Gram-negative bacteria | 78 |
| Gram-positive bacteria | 39-78 |
This table presents the range of MIC values for the most active azepine derivative against a panel of bacteria. shd.org.rs
Azepane Scaffolds in Natural Product Analogues
The azepane ring is a structural component of several naturally occurring bioactive compounds. lifechemicals.comresearchgate.net A prominent example is (-)-balanol, a fungal metabolite that acts as a potent ATP-competitive inhibitor of protein kinase C (PKC). lifechemicals.comnih.gov The synthesis of balanol and its analogues has been a significant area of research, with a focus on developing more selective PKC inhibitors for various therapeutic applications. beilstein-journals.orgnih.govnih.gov
Synthetic efforts towards balanol analogues often involve the construction of the key azepane and benzophenone fragments. nih.gov A unified synthetic strategy can allow for access to both the natural product and its modified derivatives, enabling the exploration of structure-activity relationships. beilstein-journals.orgnih.gov The azepane core of balanol is a crucial element for its biological activity, and modifications to this ring system are a key strategy in the design of new analogues. beilstein-journals.orgnih.gov
Synthetic Strategies for Accessing Medically Relevant Azepane Substructures
The construction of the seven-membered azepane ring presents a synthetic challenge due to unfavorable entropic and enthalpic factors. daneshyari.com Consequently, a variety of synthetic strategies have been developed to access these medically relevant substructures. daneshyari.comnih.gov
One common approach is the ring expansion of more readily available five- or six-membered rings. For instance, polysubstituted azepanes can be synthesized from simple nitroarenes through a photochemical dearomative ring expansion. researchgate.netnih.govmanchester.ac.uk This method transforms a six-membered benzenoid framework into a seven-membered ring system. researchgate.netnih.gov Another ring-expansion strategy involves the reaction of piperidine (B6355638) derivatives to yield diastereomerically pure azepanes with high stereoselectivity and regioselectivity. rsc.org A photochemical rearrangement of N-vinylpyrrolidinones also provides a two-step route to densely functionalized azepane derivatives. organic-chemistry.org
Asymmetric synthesis is crucial for preparing enantiomerically pure azepane derivatives, which is often a requirement for optimal pharmacological activity. A robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, featuring an oxidative cleavage of a bicyclic intermediate to generate the desired stereochemistry. acs.orgnih.govacs.org Copper-catalyzed asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines is another method to produce 7-membered bridged biarylamines with excellent diastereo- and enantioselectivities. rsc.org
Other synthetic methodologies include:
Ring-closing metathesis , which has been utilized in the synthesis of the azepine unit of balanol. beilstein-journals.orgnih.gov
Intramolecular reductive amination , a method for constructing the azepane ring. daneshyari.com
Diazocarbonyl chemistry , which has been used to prepare functionalized azepane scaffolds. daneshyari.com
Palladium-mediated cross-coupling reactions of α-halo eneformamides derived from caprolactam to afford functionalized azepanes. acs.org
Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes to prepare trifluoromethyl-substituted azepin-2-carboxylates. nih.gov
Osmium-catalyzed tethered aminohydroxylation , a stereoselective method for the synthesis of pentahydroxyazepane iminosugars. nih.gov
These diverse synthetic strategies provide medicinal chemists with a powerful toolbox for the creation of novel and complex azepane-containing molecules for drug discovery. nih.govresearchgate.net
Advanced Analytical and Spectroscopic Characterization of R Azepan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide insights into the types of atoms present, their electronic environment, and their spatial relationships within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is fundamental in characterizing (R)-Azepan-3-ol. The ¹H NMR spectrum provides information about the different types of protons in the molecule, their relative numbers, and their coupling interactions with neighboring protons. Analysis of the chemical shifts (δ, expressed in parts per million, ppm) reveals the electronic environment of each proton. The multiplicity of the signals (singlet, doublet, triplet, quartet, multiplet) indicates the number of neighboring protons, following the n+1 rule (where n is the number of equivalent neighboring protons). The integration of each signal is proportional to the number of protons it represents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule gives rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like nitrogen and oxygen are typically shifted downfield.
Specific ¹³C NMR data for this compound was not directly found, but data for related azepane structures provide a basis for prediction and comparison. ¹³C NMR spectra of azepane derivatives show signals for the ring carbons in the aliphatic region, with carbons adjacent to the nitrogen and the carbon bearing the hydroxyl group appearing at lower field jove.comjove.comnih.govmdpi.commdpi.com.
Table 1 provides representative ¹H and ¹³C NMR chemical shifts observed for related azepane structures, illustrating the typical ranges for different types of carbons and protons within the azepane ring.
| Atom Type (Azepane Ring) | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
| CH₂ (adjacent to N) | 2.5 - 3.5 | 45 - 60 |
| CH (bearing OH) | 3.5 - 4.5 | 65 - 75 |
| CH₂ (other ring carbons) | 1.0 - 2.0 | 20 - 40 |
Note: These ranges are approximate and can vary depending on the solvent and substituents.
Advanced NMR Techniques for Stereochemical Elucidation
While standard ¹H and ¹³C NMR provide structural connectivity, advanced NMR techniques are often necessary to definitively determine the stereochemistry of chiral molecules like this compound. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, including 1D NOE and 2D NOESY (Nuclear Overhauser Effect SpectroscopY), can provide information about the spatial proximity of protons. By observing NOE correlations between different protons, the relative stereochemistry of chiral centers can be inferred. For this compound, NOE experiments could help establish the relative orientation of the hydroxyl group and the azepane ring protons, contributing to the assignment of the (R) configuration at the C3 position.
Furthermore, the use of chiral solvating agents or chiral shift reagents in NMR experiments can induce diastereomeric interactions with the enantiomers of a chiral compound, leading to differential chemical shifts for the corresponding nuclei. This can allow for the determination of enantiomeric excess (ee) and confirmation of the absolute configuration if a reference is available.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning signals in complex spectra and confirming connectivity, which is a prerequisite for stereochemical analysis. COSY reveals correlations between coupled protons, HSQC correlates protons with the carbons to which they are directly bonded, and HMBC shows correlations between protons and carbons separated by two or three bonds. These techniques, in conjunction with NOE data, provide a comprehensive picture of the molecular structure and relative stereochemistry.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This information is crucial for confirming the identity and purity of a substance.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of a molecule or fragment ion. For this compound, HRMS can be used to confirm its molecular formula by comparing the experimentally determined accurate mass of the molecular ion or a characteristic fragment ion with the calculated exact mass based on the elemental composition.
While direct HRMS data for this compound was not found in the search results, HRMS has been extensively used to characterize related azepane derivatives and other organic compounds, demonstrating its applicability in confirming the elemental composition jove.comnih.govmdpi.comrsc.orgrsc.orgmdpi.comrsc.orgrsc.orgresearchgate.netsci-hub.se. The accurate mass obtained from HRMS is typically reported as the mass-to-charge ratio ([M+H]⁺, [M+Na]⁺, or other adduct ions) and compared to the calculated value for the proposed molecular formula.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Beyond high-resolution measurements, standard mass spectrometry techniques, such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS), provide information about the molecular weight and fragmentation pathways of this compound.
In ESI-MS, commonly used for polar molecules, the molecular weight is typically observed as a protonated molecule ([M+H]⁺), or adducts with other ions like sodium ([M+Na]⁺). The m/z value of this ion corresponds to the molecular weight of the compound plus the mass of the added ion.
Electron Ionization (EI-MS), while sometimes less suitable for polar compounds without derivatization, can provide characteristic fragmentation patterns. When subjected to electron ionization, molecules break apart into smaller fragment ions. The pattern of these fragments is unique to the structure of the molecule and can be used as a fingerprint for identification. Analysis of the fragmentation pattern of this compound would involve identifying key fragment ions corresponding to the loss of specific groups (e.g., water, alkyl radicals, or fragments of the azepane ring). This fragmentation data, combined with the molecular ion information, helps to confirm the proposed structure.
For example, mass spectrometry has been used to characterize azepane isomers, with distinct fragmentation patterns observed that helped differentiate between the isomers researchgate.net. This highlights the utility of fragmentation analysis in confirming structural details within the azepane core.
Table 2 provides hypothetical mass spectrometry data illustrating the type of information obtained for a compound like this compound.
| Technique | Ion Type | m/z (Calculated) | m/z (Observed) | Proposed Fragment/Species |
| ESI-MS | [M+H]⁺ | [Exact Mass of C₆H₁₃NO + 1.0078] | - | This compound + H⁺ |
| ESI-MS | [M+Na]⁺ | [Exact Mass of C₆H₁₃NO + 22.9898] | - | This compound + Na⁺ |
| EI-MS | M⁺• | [Nominal Mass of C₆H₁₃NO] | - | Molecular Ion |
| EI-MS | Characteristic Fragments | - | - | Fragments from ring cleavage, loss of OH, etc. |
The combination of detailed NMR spectroscopic analysis, including advanced techniques for stereochemistry, and comprehensive mass spectrometry data provides robust evidence for the structure and stereochemical assignment of this compound.
Chiroptical Methods
Chiroptical methods involve the interaction of chiral substances with polarized light. These techniques are fundamental in determining the optical activity and electronic transitions of enantiomers.
Optical Rotation Measurements ([α]D)
Optical rotation measurement is a classical chiroptical technique used to determine the ability of a chiral substance to rotate the plane of plane-polarized light. The specific rotation, [α]D, is an intrinsic property of a chiral compound at a given temperature and wavelength (typically the sodium D line at 589 nm). It is calculated using the observed rotation, concentration, and path length of the sample cell. libretexts.org
The sign and magnitude of the specific rotation are characteristic of a particular enantiomer and its concentration in a specific solvent at a defined temperature. libretexts.org For this compound, a specific rotation value would provide a key identifier and a means to assess its enantiomeric purity.
Electronic Circular Dichroism (ECD) Spectroscopy (Conceptual)
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for probing the electronic transitions of chiral molecules and assigning absolute configurations. researchgate.net, researchgate.net ECD measures the difference in absorption between left and right circularly polarized light as a function of wavelength. Chiral molecules exhibit differential absorption in the regions of their electronic transitions.
For this compound, ECD spectroscopy would involve measuring the ECD spectrum in a suitable solvent. The observed Cotton effects (peaks or troughs in the spectrum) arise from the chiral environment around the chromophores (in this case, the nitrogen and oxygen atoms and the azepane ring itself). Comparing the experimental ECD spectrum to computationally predicted spectra for both (R) and (S) enantiomers is a common approach for assigning absolute configuration. researchgate.net While specific ECD data for this compound was not found, ECD spectroscopy is a standard method for characterizing the absolute stereochemistry of chiral molecules, including complex natural products and synthetic intermediates with heterocyclic rings. researchgate.net, researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and their vibrational modes. While not directly providing information about absolute stereochemistry, they are essential for confirming the chemical structure of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Conceptual)
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, resulting from the vibration of molecular bonds. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. researchgate.net, mdpi.com
For this compound, an FT-IR spectrum would show characteristic absorption bands corresponding to the O-H stretching vibration (alcohol group), N-H stretching vibration (secondary amine), C-H stretching vibrations (alkane), and C-N and C-O stretching vibrations within the azepane ring and the alcohol group. The exact positions and intensities of these bands would be specific to the azepan-3-ol (B3057093) structure. FT-IR is widely used for the identification and confirmation of organic compounds. researchgate.net, uobabylon.edu.iq
Raman Spectroscopy (Conceptual)
Raman spectroscopy is another vibrational spectroscopic technique that complements FT-IR. It measures the inelastic scattering of light by molecules, providing information about their vibrational modes. Raman active modes often involve vibrations of less polar bonds and skeletal vibrations. google.com, researchgate.net
A Raman spectrum of this compound would show peaks corresponding to various molecular vibrations, including ring breathing modes of the azepane ring and vibrations involving the C-C, C-N, and C-O bonds. Raman spectroscopy can be particularly useful for studying the molecular backbone and certain functional groups that may be weak IR absorbers. google.com, researchgate.net The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes and functional groups present in this compound, aiding in its structural confirmation.
X-ray Crystallographic Analysis for Absolute Stereochemistry Determination
X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, including the precise positions of atoms and their absolute configuration. google.com, acs.org, researchgate.net This technique requires a high-quality single crystal of the compound.
For this compound, obtaining a suitable crystal would allow for X-ray diffraction analysis. By analyzing the diffraction pattern of the crystal, the electron density can be mapped, revealing the arrangement of atoms in the unit cell. For chiral molecules, if the crystal contains a heavy atom (either naturally present or introduced by derivatization), the absolute stereochemistry can be unambiguously determined using anomalous dispersion. google.com
While a crystal structure specifically for this compound was not found in the search results, X-ray crystallography has been successfully applied to determine the absolute stereochemistry of related azepane derivatives and other chiral heterocyclic compounds. For example, the absolute stereochemistry of a substituted azepanylcarbazole amino alcohol was determined by X-ray diffraction of a monocrystal, confirming the 3S,4S configuration. acs.org, nih.gov Similarly, X-ray diffraction has been used to identify the absolute configurations of bicyclic structures containing the azepane core. rsc.org This highlights the power of X-ray crystallography as a gold standard for confirming the absolute stereochemistry of chiral molecules when suitable crystals can be obtained.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity and determining the enantiomeric excess (ee) of chiral compounds like this compound. These methods allow for the separation, identification, and quantification of the target compound from impurities, including its enantiomer.
For the determination of enantiomeric excess, chiral stationary phases are employed in HPLC. A study utilized a Daicel CHIRALPAK® IC column (5 μm particle size, 4.6 x 250 mm dimensions) for chiral analysis, employing an isocratic method with a mobile phase of hexane/iso-propanol (70:30) containing 0.1% DEA, with a flow rate of 1.0 mL/min and detection at 265 nm using a DAD detector. rsc.org This method was applied to the chiral HPLC analysis of related compounds, demonstrating the principle of separating enantiomers using this type of chiral column. rsc.org The separation of enantiomers at the baseline is crucial for accurate ee determination, which can be achieved with various detectors, including UV or fluorescence detectors in chiral HPLC. uma.es
Reverse Phase HPLC is also used for the analysis of azepane derivatives. An Agilent 1260 Infinity II Series system with a Kinetex® 5μm, C18 100 Å, 50 x 2.1 mm column has been used for this purpose, equipped with a diode array detector. rsc.org While primarily used for purity and the analysis of reaction mixtures or derivatives, reverse phase HPLC can be coupled with chiroptical detectors to quantify enantiomeric excess without requiring pure enantiomer standards. uma.es
Gas Chromatography with Flame Ionization Detection (GC-FID) is another technique applied in the analysis of azepane compounds. A gradient method with a 30 °C/min ramp has been described for GC-FID analysis of azepane derivatives. rsc.org GC-FID is suitable for analyzing the purity of volatile or semi-volatile azepane compounds and can be used to monitor reactions. rsc.org
For accurate quantification in GC-FID, analytical yields can be determined by comparison with calibration curves generated from commercial standards, using an internal standard like PhEtOH. rsc.org
The determination of enantiomeric ratio is critical in pharmaceutical and chemical contexts due to the potentially different biological activities, bioavailabilities, and biodegradation pathways of enantiomers. researchgate.net Chiral HPLC, particularly with various chiral stationary phases, is a common method for achieving enantiomeric resolution of chiral compounds. researchgate.net
While specific detailed data tables directly pertaining to the chromatographic analysis of this compound for purity and enantiomeric excess were not extensively available in the search results, the methodologies applied to closely related azepane structures provide a strong indication of the typical approaches. The use of chiral stationary phases like CHIRALPAK IC in HPLC and established GC-FID methods are standard practices for the characterization of chiral seven-membered rings like azepanes.
Table 1: Example Chiral HPLC Conditions for Azepane Derivatives
| Parameter | Value |
| Column | Daicel CHIRALPAK® IC (4.6 x 250 mm, 5 μm) rsc.org |
| Mobile Phase | Hexane/Iso-propanol (70:30) + 0.1% DEA rsc.org |
| Flow Rate | 1.0 mL/min rsc.org |
| Detection | DAD (265 nm) rsc.org |
| Injection Volume | 10 μL rsc.org |
| Application | Chiral analysis of azepane derivatives rsc.org |
Table 2: Example GC-FID Conditions for Azepane Derivatives
| Parameter | Value |
| Method Type | Gradient rsc.org |
| Temperature Ramp | 30 °C/min rsc.org |
| Detection | FID rsc.org |
| Application | Analysis of azepane derivatives rsc.org |
Theoretical and Computational Investigations of R Azepan 3 Ol
Density Functional Theory (DFT) Applications
DFT is a widely used computational method for studying the electronic structure of molecules and predicting various molecular properties. Its applications in the study of azepanes and their synthesis include geometry optimization, conformational analysis, electronic structure analysis, and spectroscopic property prediction.
Geometry Optimization and Conformational Analysis
Azepane rings are known for their conformational flexibility, existing in various low-energy forms. Computational methods, including DFT, are essential for exploring the potential energy surface of azepanes to identify stable conformers and their relative energies. Geometry optimization calculations determine the lowest energy arrangement of atoms in a molecule or transition state. Studies on substituted azepanes have shown that computational analysis can reveal how substituents influence the preferred conformation, which is important for understanding their biological activity and reactivity. researchgate.net For instance, calculations have indicated that a single fluorine atom can bias an azepane ring towards a major conformation. researchgate.net Conformational analysis using computational methods helps in understanding the dynamic nature of these seven-membered rings and the spatial arrangement of their functional groups. Computational studies have been used to determine minimum energy conformations of various nitrogen heterocycles, providing structural insights. researchgate.netreadkong.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic structure of (R)-Azepan-3-ol, including its molecular orbitals, charge distribution, and reactivity indices, can be achieved through DFT calculations. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting reaction pathways and reactivity hotspots within the molecule. While specific FMO analysis for this compound was not found, computational studies on related azepane synthesis mechanisms often involve analyzing the electronic interactions during bond formation and cleavage. researchgate.netprinceton.eduru.nl DFT calculations are routinely used to probe the electronic properties that govern the behavior of molecules in chemical reactions.
Spectroscopic Property Prediction (NMR, Vibrational)
Computational methods, particularly DFT, can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predicted spectra can be compared with experimental data to aid in structural characterization and confirmation. Although specific computational predictions of NMR or vibrational spectra for this compound were not detailed in the search results, this is a standard application of DFT in organic chemistry to support experimental spectroscopic analysis. Computational studies can help in assigning peaks and understanding the relationship between molecular structure and spectroscopic signatures.
Mechanistic Studies and Reaction Pathway Elucidation
Computational methods are powerful tools for investigating reaction mechanisms and elucidating complex reaction pathways involved in the synthesis of azepanes. By calculating the energies of intermediates and transition states, computational studies can provide detailed insights into the feasibility and selectivity of chemical transformations.
Transition State Analysis in Azepane Synthesis
Transition state analysis using computational methods is crucial for understanding the energy barriers and structural changes that occur during a chemical reaction. In the context of azepane synthesis, computational studies have been employed to analyze transition states in various reaction types, including ring expansion reactions and intramolecular cyclizations. researchgate.netprinceton.eduru.nl For example, computational analysis of optimized transition state geometries has provided steric explanations for observed regioselectivity in ring expansion reactions relevant to azepane synthesis. researchgate.net Transition state calculations help in identifying the rate-determining step and understanding the factors that influence reaction efficiency and outcome.
Molecular Dynamics Simulations (Conceptual)
Molecular dynamics (MD) simulation is a computational technique used to model the physical movements of atoms and molecules over time. By applying classical mechanics principles, MD simulations can predict the trajectories of particles, providing insights into the dynamic behavior, conformational changes, and interactions of a molecular system. For this compound, MD simulations could be conceptually applied to explore several key aspects of its behavior.
Furthermore, MD simulations can shed light on the molecule's interactions with its environment, such as a solvent (e.g., water or organic solvents) or a lipid membrane if its behavior in a biological context is of interest. By simulating this compound within an explicit solvent model, researchers could analyze solvation dynamics, the formation and breaking of solvent-solute interactions, and the influence of the solvent on the molecule's conformation and dynamics. The behavior of the polar hydroxyl (-OH) and amine (-NH) groups in different solvents could be specifically examined.
Properties that could be studied through MD simulations of this compound include:
Conformational Analysis: Identifying stable conformers and their relative populations.
Flexibility and Ring Dynamics: Quantifying the mobility of the azepane ring and the attached functional groups.
Solvation Properties: Understanding how solvent molecules interact with different parts of the molecule.
Diffusion and Translational/Rotational Dynamics: Characterizing the movement and orientation of the molecule in solution.
While specific detailed MD simulation data for this compound were not found in the immediate search results, the methodology is well-established for studying the dynamics of flexible rings and molecules with polar functional groups uni.lu.
Interaction Energies and Hydrogen Bonding Analysis (Conceptual)
Analyzing interaction energies and hydrogen bonding is crucial for understanding how this compound interacts with itself (intramolecularly), with solvent molecules, or with other molecules (intermolecularly). Computational methods, particularly quantum chemistry calculations and analysis of MD trajectories, are valuable for this purpose.
Intermolecular interactions are also critical, particularly when considering the behavior of this compound in solution or its potential to interact with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. Computational methods can calculate the interaction energies between this compound and solvent molecules (e.g., water), providing insights into its solubility and solvation shell structure.
Furthermore, if considering interactions with other molecules, such as in molecular recognition or binding events, computational techniques can be used to predict and analyze the interaction energies and hydrogen bonding patterns formed between this compound and its interacting partner. Molecular docking studies, for instance, often utilize scoring functions that estimate binding affinities based on interaction energies, including hydrogen bonds. Analyzing hydrogen bond distances, angles, and energies can reveal the nature and strength of these interactions.
Computational analysis of interaction energies and hydrogen bonding for this compound could involve:
Quantum Chemistry Calculations: Calculating interaction energies and optimizing geometries of different conformers to assess intramolecular hydrogen bonding.
Molecular Docking: Estimating binding energies and identifying potential hydrogen bonds with target molecules.
Analysis of MD Trajectories: Monitoring the formation, breaking, and dynamics of hydrogen bonds (both intramolecular and intermolecular) over time.
Future Directions and Research Opportunities in R Azepan 3 Ol Chemistry
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic methodologies for azepane derivatives, including chiral azepan-3-ols, often involve multiple steps and may utilize harsh reagents or generate significant waste. Future research will focus on developing more sustainable and efficient routes aligned with green chemistry principles. This includes exploring catalytic approaches, such as transition metal catalysis or organocatalysis, to reduce reaction steps and improve yields. mdpi.comrsc.org The development of enantioselective methods to directly synthesize (R)-Azepan-3-ol with high stereochemical purity is a key area, potentially employing chiral catalysts or biocatalysis. rsc.orgresearchgate.net Biocatalytic transformations, particularly using enzymes like ω-transaminases, have shown promise in the efficient and stereoselective synthesis of chiral amines, which could be adapted for the synthesis of chiral azepanols. researchgate.net Investigating alternative reaction media, such as water or supercritical fluids, and utilizing renewable resources as starting materials are also crucial aspects of developing environmentally friendly synthetic strategies. nih.gov
Exploration of Novel Biological Targets for Azepane-Containing Compounds
Azepane derivatives have demonstrated a range of biological activities and are found as structural motifs in various natural products and pharmaceuticals. mdpi.comlifechemicals.compeeref.com The azepane ring's conformational flexibility and the potential for functionalization at different positions, including the hydroxyl group in this compound, allow for the design of diverse molecular structures. lifechemicals.com Future research will involve the synthesis of novel compound libraries incorporating the this compound scaffold and the systematic screening of these compounds against a wide array of biological targets. lifechemicals.commdpi.com This could lead to the discovery of new therapeutic agents for various diseases. Specific areas of interest include neurological disorders, as some azepane derivatives have shown interactions with neurotransmitter receptors, and anticancer, antiviral, and anti-inflammatory applications, building upon the known activities of related azepanes. mdpi.comlifechemicals.compeeref.commdpi.comontosight.airsc.orgresearchgate.net Structure-activity relationship (SAR) studies will be essential to understand how the stereochemistry of this compound and the nature and position of substituents on the azepane ring influence biological activity and target specificity. peeref.comontosight.airesearchgate.net
Application in Supramolecular Chemistry and Materials Science
The structural features of this compound, including its chirality, the presence of hydrogen bonding donor and acceptor sites (NH and OH), and the seven-membered ring structure, make it an interesting candidate for applications in supramolecular chemistry and materials science. Future research could explore the use of this compound as a building block for the construction of supramolecular architectures, such as hydrogen-bonded networks, host-guest complexes, or metal-organic frameworks. researchgate.netcymitquimica.com Its chiral nature could be exploited to create chiral supramolecular assemblies with potential applications in enantioselective recognition or separation. Furthermore, this compound or its derivatives could be incorporated into polymeric materials or other advanced materials to impart specific properties, such as enhanced thermal stability, improved mechanical strength, or unique optical or electronic characteristics. solubilityofthings.com The ability to tune the properties of materials by incorporating chiral and functionalized azepane units represents a promising area of investigation.
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex organic molecules, including pharmaceutical intermediates like azepane derivatives, can benefit significantly from the integration of flow chemistry and automated synthesis techniques. Future efforts will focus on adapting existing synthetic routes for this compound and developing new ones that are amenable to continuous flow processes. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and increased efficiency and scalability. unibe.ch Automated synthesis platforms can facilitate the rapid exploration of reaction conditions and the synthesis of compound libraries based on the this compound scaffold. unibe.chnih.gov The combination of flow chemistry and automation can lead to more reproducible and efficient production of this compound and its derivatives, accelerating research and development in this area.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
